molecular formula C13H18BrNO2S B344721 [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine CAS No. 873578-37-1

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine

Cat. No.: B344721
CAS No.: 873578-37-1
M. Wt: 332.26g/mol
InChI Key: HCCNLKFYYAJDRJ-UHFFFAOYSA-N
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Description

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine (CAS 873578-37-1) is a chemical compound with the molecular formula C13H18BrNO2S and a molecular weight of 332.26 g/mol [ 1 ]. It is supplied as a high-purity (90%) material for research and development purposes. This product is intended for research use only and is strictly not for diagnostic or therapeutic use. As a sulfonamide derivative featuring a bromo-dimethylphenyl group and a cyclopentylamine moiety, this compound belongs to a class of chemicals that are of significant interest in medicinal and organic chemistry. Sulfonamides are a privileged scaffold in drug discovery, known for their ability to interact with various biological targets. Recent scientific literature highlights the role of benzenesulfonamide derivatives in the development of potent and selective inhibitors for epigenetic targets like bromodomain-containing proteins [ 6 ]. Furthermore, substituted cyclopentylamine structures are frequently explored in patent literature for their potential pharmacological activities, indicating the value of this core structure in the design of novel bioactive molecules [ 7 ]. Researchers may investigate this compound as a key synthetic intermediate or building block in the synthesis of more complex molecules. Its structural features make it a valuable candidate for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the development of chemical probes for biological systems.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCNLKFYYAJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Bromo-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-bromo-2,5-dimethylbenzene. Key steps include:

  • Chlorosulfonation : Treatment of 4-bromo-2,5-dimethylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding the sulfonyl chloride.

  • Purification : Isolation via recrystallization or distillation under reduced pressure.

Step 2: Reaction with Cyclopentylamine

The sulfonyl chloride reacts with cyclopentylamine under controlled conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Conditions : Stirring at 0–25°C for 4–12 hours.

Reaction Mechanism :

RSO2Cl+H2N-CyclopentylBaseRSO2NH-Cyclopentyl+HCl\text{RSO}2\text{Cl} + \text{H}2\text{N-Cyclopentyl} \xrightarrow{\text{Base}} \text{RSO}_2\text{NH-Cyclopentyl} + \text{HCl}

(R = 4-Bromo-2,5-dimethylphenyl)

Yield : 65–85%, depending on purity of intermediates.

Alternative Bromination Strategies for Precursor Synthesis

The bromine atom in the aromatic ring is introduced either before or during sulfonamide formation. Two approaches are notable:

a) Direct Bromination of Dimethylbenzene Derivatives

  • Substrate : 2,5-Dimethylbenzenesulfonyl chloride.

  • Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Catalyst : FeBr₃ or AlBr₃.

  • Conditions : Reflux in CCl₄ or CHCl₃ for 6–12 hours.

Challenges :

  • Regioselectivity issues (e.g., formation of 2,6-isomers).

  • Mitigated using phase-transfer catalysts like triethylamine hydrochloride.

b) Bromination Post-Sulfonamide Formation

  • Substrate : [(2,5-Dimethylphenyl)sulfonyl]cyclopentylamine.

  • Bromination : Electrophilic substitution using Br₂ in acetic acid.

  • Yield : ~70%, with minor di-brominated byproducts.

Optimization of Reaction Conditions

Key parameters influencing yield and purity:

ParameterOptimal RangeImpact on Reaction
Temperature0–25°C (Step 2)Higher temps accelerate side reactions
Solvent PolarityLow (DCM) vs. Polar (THF)THF improves amine solubility
Molar Ratio1:1.2 (Sulfonyl chloride:Amine)Excess amine drives completion

Purification Methods :

  • Column chromatography (SiO₂, ethyl acetate/hexane).

  • Recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Primary RouteHigh scalability; minimal byproductsRequires pure sulfonyl chloride65–85
Post-BrominationFlexible timing for bromine introductionLower regioselectivity60–70
Direct BrominationSingle-step for aromatic functionalizationCatalyst handling challenges50–65

Advanced Techniques and Catalysis

Recent innovations include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

  • Enzymatic Sulfonamide Formation : Lipases in non-aqueous media for greener synthesis.

Critical Challenges and Solutions

  • Byproduct Formation :

    • Issue: Di-sulfonylation or over-bromination.

    • Solution: Use stoichiometric reagents and low temperatures.

  • Moisture Sensitivity :

    • Issue: Hydrolysis of sulfonyl chloride.

    • Solution: Anhydrous conditions and inert atmosphere.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk chlorosulfonic acid reduces precursor costs.

  • Waste Management : Recycling of solvents (e.g., DCM distillation) .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine, its properties are compared to three categories of analogs: aryl sulfonamides , brominated aromatic amines , and cyclic amine derivatives .

Aryl Sulfonamides
Compound Name Substituents on Aromatic Ring Amine Group Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Br, 2,5-(CH₃)₂ Cyclopentylamine ~342.3 (calc.) High lipophilicity (logP ~3.8), rigid backbone
[2,5-Dimethylphenylsulfonyl]piperidine 2,5-(CH₃)₂ (no Br) Piperidine ~253.3 Lower molecular weight, reduced halogen-mediated reactivity
[4-Chloro-2-methoxyphenylsulfonyl]morpholine 4-Cl, 2-OCH₃ Morpholine ~289.8 Enhanced solubility (due to OCH₃), polar morpholine ring

Key Differences :

Brominated Aromatic Amines
Compound Name Backbone Structure Aromatic Substitution Bioactivity/Applications
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Phenethylamine 4-Br, 2,5-(OCH₃)₂ Psychoactive (serotonin receptor agonist)
4-Bromo-2,5-dimethylphenethylamine Phenethylamine 4-Br, 2,5-(CH₃)₂ Hypothetical analog with reduced polarity
This compound Sulfonamide 4-Br, 2,5-(CH₃)₂ Non-psychoactive (sulfonamide stability)

Key Differences :

  • Unlike 2C-B, the sulfonamide group in the target compound replaces the primary amine of phenethylamines, eliminating psychedelic activity but improving metabolic stability .
  • Methyl groups (vs.
Cyclic Amine Derivatives
Compound Name Cyclic Amine Sulfonyl Group Substitution Synthetic Accessibility
This compound Cyclopentylamine 4-Br, 2,5-(CH₃)₂ Moderate (requires brominated sulfonyl chloride)
[Phenylsulfonyl]cyclohexylamine Cyclohexylamine None (plain phenyl) High (simple aryl sulfonyl chloride)
[4-Nitrophenylsulfonyl]pyrrolidine Pyrrolidine 4-NO₂ High (nitro group facilitates synthesis)

Key Differences :

  • Bromine substitution complicates synthesis compared to nitro or plain aryl analogs but enables downstream modifications (e.g., Suzuki coupling) .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution between (4-bromo-2,5-dimethylphenyl)sulfonyl chloride and cyclopentylamine. This route is analogous to methods used for sulfonyl azide conjugation in oligonucleotide synthesis .
  • Stability : Sulfonamides like the target compound are air- and moisture-stable, unlike azides or primary amines, which require stringent handling .
  • Biological Relevance : While 2C-B derivatives act on serotonin receptors, the sulfonamide group in the target compound may redirect activity toward enzymes like carbonic anhydrase or proteases, common targets for sulfonamide drugs .

Biological Activity

[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, metabolic pathways, and implications for therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes a brominated aromatic ring and a cyclopentylamine moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. The following sections summarize key findings related to its activity.

1. Metabolic Pathways

Research indicates that compounds similar to this compound undergo extensive metabolism in the liver. For instance, studies on related compounds like 2C-B have shown that they are metabolized into multiple metabolites through pathways involving oxidative deamination and demethylation .

Table 1: Metabolites Identified from Related Compounds

Metabolite NameDescription
2-(4-bromo-2,5-dimethoxyphenyl)ethanolResult of oxidative deamination
4-bromo-2,5-dimethoxyphenylacetic acidProduced via further metabolism
Hydroxy-25B-NBFIdentified as a significant metabolite

2. Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating various conditions. Studies have indicated that brominated phenyl compounds exhibit significant activity against certain cancer cell lines and have anti-inflammatory properties .

3. Toxicological Considerations

Toxicity studies are crucial for understanding the safety profile of any new compound. The metabolic stability of related compounds shows that while they are extensively metabolized, some metabolites may exhibit toxic effects. For instance, the hepatotoxicity observed in some studies emphasizes the need for careful evaluation in human trials .

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

  • Case Study 1 : A study involving the administration of 25B-NBF (a close analog) showed significant hepatic metabolism with various metabolites identified that could impact biological activity and toxicity .
  • Case Study 2 : Research on psychoactive substances similar to this compound revealed interspecies differences in metabolism, which could influence therapeutic efficacy and safety profiles across different populations .

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